- Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells, European Journal of Medicinal Chemistry, 2020, 189,

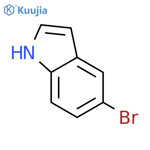

Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)

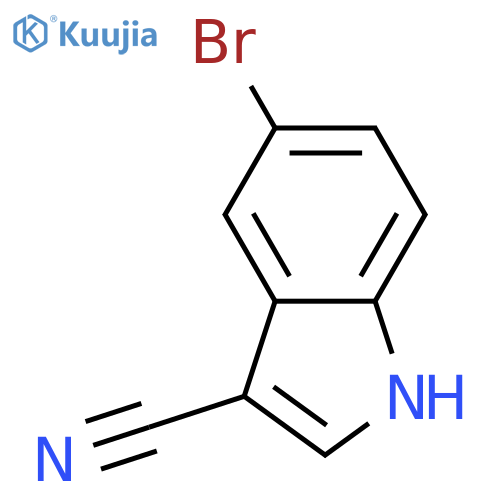

90271-86-6 structure

Nombre del producto:5-bromo-1H-indole-3-carbonitrile

Número CAS:90271-86-6

MF:C9H5BrN2

Megavatios:221.053400754929

MDL:MFCD04127133

CID:61391

PubChem ID:3623354

5-bromo-1H-indole-3-carbonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 5-Bromo-3-cyanoindole

- 5-bromo-1H-indole-3-carbonitrile

- Indole-3-carbonitrile,5-bromo- (6CI,7CI)

- 5-Bromo-3-cyano-1H-indole

- 5-Bromoindole-3-carbonitrile

- 1H-Indole-3-carbonitrile, 5-bromo-

- PubChem20277

- KSC494E8N

- 3-CYANO-5-BROMOINDOLE

- ZPUQCVKBNRGSAP-UHFFFAOYSA-N

- 5-Bromoindole-3-lindoleformonitrile

- STK114336

- FCH1317718

- OR60067

- SY057627

- BC004

- 5-Bromo-1H-indole-3-carbonitrile (ACI)

- Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)

- DB-011417

- SCHEMBL186728

- J-517018

- CS-W022319

- MFCD04127133

- ALBB-035496

- 90271-86-6

- AC-24843

- AKOS000450265

- DTXSID60394396

- FS-2949

-

- MDL: MFCD04127133

- Renchi: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H

- Clave inchi: ZPUQCVKBNRGSAP-UHFFFAOYSA-N

- Sonrisas: N#CC1C2C(=CC=C(C=2)Br)NC=1

Atributos calculados

- Calidad precisa: 219.96400

- Masa isotópica única: 219.964

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 220

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 39.6

- Xlogp3: 3

Propiedades experimentales

- Denso: 1.74

- Punto de ebullición: 405.9℃ at 760 mmHg

- Punto de inflamación: 199.3°C

- índice de refracción: 1.726

- PSA: 39.58000

- Logp: 2.80208

5-bromo-1H-indole-3-carbonitrile Información de Seguridad

5-bromo-1H-indole-3-carbonitrile Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-1H-indole-3-carbonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-5G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 5g |

¥ 290.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-50G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 50g |

¥ 2,085.00 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-5g |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 5g |

¥305.0 | 2022-10-09 | |

| Chemenu | CM103230-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 95%+ | 10g |

$234 | 2021-08-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-250mg |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 250mg |

¥40.0 | 2022-10-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-10G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 10g |

¥ 554.00 | 2023-04-13 | |

| Ambeed | A210636-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 10g |

$39.0 | 2024-04-16 | |

| Chemenu | CM103230-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 95%+ | 10g |

$72 | 2024-07-20 | |

| Apollo Scientific | OR60067-10g |

5-Bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 10g |

£95.00 | 2024-05-25 | |

| TRC | B683303-500mg |

5-Bromo-3-cyanoindole |

90271-86-6 | 500mg |

$ 92.00 | 2023-04-18 |

5-bromo-1H-indole-3-carbonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 0 °C; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C

Referencia

- New thiazole nortopsentin analogues inhibit bacterial biofilm formation, Marine Drugs, 2018, 16(8), 274/1-274/15

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 1 bar, 40 °C

Referencia

- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides, Green Chemistry, 2018, 20(1), 266-273

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Acetic acid , 1-Nitropropane , Diammonium hydrogen phosphate ; reflux

Referencia

- Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Dimethylformamide ; -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.2 Solvents: Water ; 30 min, 0 °C

1.2 Solvents: Water ; 30 min, 0 °C

Referencia

- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C

Referencia

- Efficient construction of diverse 3-cyanoindoles under novel tandem catalysis, Chemical Communications (Cambridge, 2020, 56(83), 12660-12663

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

Referencia

- 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitors, European Journal of Medicinal Chemistry, 2019, 167, 200-210

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Acetic anhydride , Sodium acetate , Hydroxyamine hydrochloride Solvents: Acetic acid ; 3.5 h, reflux; cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Synthesis of 1H-indole-3-carbonitrile derivatives, Huaxue Shiji, 2008, 30(5), 373-374

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium formate , Hydroxyamine hydrochloride Solvents: Formic acid ; 3 h, 130 °C

Referencia

- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Palladium diacetate , Copper bromide (CuBr2) Solvents: Dimethylformamide ; 22 h, 130 °C

Referencia

- Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindoles, Tetrahedron Letters, 2010, 51(25), 3334-3336

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Ammonium carbonate , Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, 110 °C

Referencia

- Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium, Chemical Communications (Cambridge, 2014, 50(18), 2315-2317

5-bromo-1H-indole-3-carbonitrile Raw materials

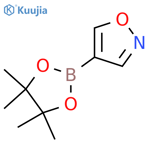

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

- 5-Bromo-1H-indole-3-carbaldehyde

- 5-Bromoindole

- Chlorosulfonyl isocyanate

5-bromo-1H-indole-3-carbonitrile Preparation Products

5-bromo-1H-indole-3-carbonitrile Literatura relevante

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

5. Book reviews

90271-86-6 (5-bromo-1H-indole-3-carbonitrile) Productos relacionados

- 59099-79-5(3-BUTYN-1-OL, 4-(4-BROMOPHENYL)-)

- 1427521-37-6((4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone)

- 75492-01-2(2,3-Dimethyl-5-(2-methylbutyl)pyrazine)

- 2229683-80-9(3-(2-methyl-3-phenylprop-2-en-1-yl)pyrrolidin-3-ol)

- 2228182-80-5(4-(1,2-oxazol-3-yl)butan-2-ol)

- 18627-60-6(2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid)

- 173374-31-7(5,6-dimethyl-1H,2H,4H-thieno2,3-d1,3oxazine-2,4-dione)

- 1522300-97-5(imidazo1,2-b1,2,4triazine-6-carboxylic acid)

- 1369775-72-3(Ethyl 2-cyclopropylthiazole-5-carboxylate)

- 1806557-86-7(3-Chloro-1-(3-ethoxy-2-methylphenyl)propan-1-one)

Proveedores recomendados

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote

Baoji Haoxiang Bio-technology Co.Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote